N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 439.9 g/mol. This compound is primarily classified as a derivative of pyrazolo[3,4-d]pyrimidine, which is known for its biological activity, particularly in anticancer research and as a potential therapeutic agent against various diseases.
The synthesis of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide typically involves several steps:
These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity of the final product.
The molecular structure of N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide can be represented using various chemical notation systems:
InChI=1S/C22H19ClFN5O2/c1-11(23)18-6-7-22-15-14(8-20-22)16(24)21(10-19-15)9-12-2-4-13(17)5-3-12/h2-5,8,10H,6-7,9H2,1H3,(H,18,23)
CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=C(C=C3)Cl
The structure includes a pyrazolo[3,4-d]pyrimidine ring system fused with an acetamide moiety and substituted with a fluorophenoxy group. This arrangement contributes to its biological activity by influencing interactions with biological targets.
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide can participate in various chemical reactions:
These reactions are crucial for modifying the compound for enhanced activity or selectivity in biological applications.
The mechanism of action for N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide primarily involves its interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Experimental data from studies indicate that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines.
These properties influence its handling in laboratory settings and potential formulations for pharmaceutical applications.
N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(2-fluorophenoxy)acetamide has several notable applications:
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0